molecular formula C13H8ClN3OS B14656837 5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione CAS No. 53105-79-6

5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione

Cat. No.: B14656837
CAS No.: 53105-79-6
M. Wt: 289.74 g/mol
InChI Key: KDIDQUBCEZGTIW-UHFFFAOYSA-N
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Description

5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione is a heterocyclic compound that features a triazine ring fused with a furan ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorophenylhydrazine with furan-2-carbaldehyde to form an intermediate, which is then cyclized with thiourea to yield the desired triazine-thione compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or ethanol and may require catalysts or specific temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the thione group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can produce various substituted derivatives.

Scientific Research Applications

5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione is unique due to its combination of a triazine ring with a furan ring and a chlorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

53105-79-6

Molecular Formula

C13H8ClN3OS

Molecular Weight

289.74 g/mol

IUPAC Name

5-[5-(4-chlorophenyl)furan-2-yl]-2H-1,2,4-triazine-3-thione

InChI

InChI=1S/C13H8ClN3OS/c14-9-3-1-8(2-4-9)11-5-6-12(18-11)10-7-15-17-13(19)16-10/h1-7H,(H,16,17,19)

InChI Key

KDIDQUBCEZGTIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C3=NC(=S)NN=C3)Cl

Origin of Product

United States

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